molecular formula C11H20ClNO B8273517 4-chloro-N-(1-methylcyclohexyl)butanamide

4-chloro-N-(1-methylcyclohexyl)butanamide

Cat. No.: B8273517
M. Wt: 217.73 g/mol
InChI Key: QHLZHYOTHQDFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-methylcyclohexyl)butanamide is a useful research compound. Its molecular formula is C11H20ClNO and its molecular weight is 217.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

4-chloro-N-(1-methylcyclohexyl)butanamide

InChI

InChI=1S/C11H20ClNO/c1-11(7-3-2-4-8-11)13-10(14)6-5-9-12/h2-9H2,1H3,(H,13,14)

InChI Key

QHLZHYOTHQDFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-methylcyclohexanamine (0.78 g, 6.89 mmol) in anhydrous THF (100 mL) and cool to 0° C. Add Et3N (3.49 g, 34.45 mmol) and 4-chlorobutanoyl chloride (1.94 g, 13.78 mmol) with stirring under N2. Stir the reaction mixture for 2 hours at room temperature and add water (100 mL). Extract the aqueous with EtOAc (3×200 mL) and then combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 30-80% of EtOAc-Hexane) to give 1.35 g (90%) of 4-chloro-N-(1-methylcyclohexyl)butanamide as a colorless oil.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.49 g
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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